molecular formula C11H17ClN2O2 B602324 N-Desacetyl Lacosamide HCl CAS No. 1322062-76-9

N-Desacetyl Lacosamide HCl

Cat. No.: B602324
CAS No.: 1322062-76-9
M. Wt: 244.72
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Description

N-Desacetyl Lacosamide HCl is a characterized impurity of the antiepileptic drug Lacosamide . In pharmaceutical research, this compound serves as a critical reference standard in the development and validation of analytical methods for Lacosamide . Its primary research application is in quality control processes, where it is used to monitor, identify, and quantify impurity profiles during the commercial production of Lacosamide, supporting applications such as Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) . Lacosamide itself is a potent antiepileptic drug approved for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures . Its established mechanism of action involves the selective enhancement of slow inactivation of voltage-gated sodium channels, which stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing . By providing a qualified standard for a known impurity, this compound plays an essential role in ensuring the safety, efficacy, and consistent quality of the final pharmaceutical product, making it a vital tool for researchers in the field of analytical chemistry and pharmaceutical sciences.

Properties

CAS No.

1322062-76-9

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.72

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2-Amino-N-benzyl-3-methoxy-propionamide HCl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

N-Desacetyl Lacosamide (B1674222) HCl Synthesis Pathways

The creation of N-Desacetyl Lacosamide HCl involves precise, multi-step chemical processes designed to build the molecule with the correct stereochemistry.

A common synthetic route to this compound begins with a protected form of the amino acid D-serine. One established pathway involves the following key transformations:

Protection and Amidation: The synthesis can start from Boc-D-Serine, which is converted to its mixed anhydride (B1165640) using isobutyl chloroformate and N-methyl morpholine. This activated intermediate then reacts with benzylamine (B48309) to form (R)-N-Benzyl-2-N-Boc-amino-3-Hydroxy propanamide. derpharmachemica.com

O-methylation: The hydroxyl group of the resulting compound is then methylated.

N-deprotection: The final step is the removal of the Boc (tert-Butoxycarbonyl) protecting group from the amine. This is typically achieved using a strong acid, such as hydrochloric acid (HCl), which also forms the final hydrochloride salt of N-Desacetyl Lacosamide. derpharmachemica.comgoogle.com

An alternative sequence involves the O-methylation of N-Boc-D-serine first, followed by the formation of the benzylamide and subsequent N-deprotection to yield the target compound.

Table 1: Key Synthetic Transformations

Step Precursor Reagents Product
Amidation Boc-D-Serine Isobutyl chloroformate, N-methyl morpholine, Benzylamine (R)-N-Benzyl-2-N-Boc-amino-3-Hydroxy propanamide

The purity of the final this compound is paramount, especially its chiral purity. A significant advancement in achieving high purity involves the strategic use of intermediates. Specifically, the penultimate amine intermediate, (R)-2-amino-N-benzyl-3-methoxypropanamide (referred to as intermediate 4 in some literature), can be purified via salt formation. acs.org

Research has shown that forming a phosphate (B84403) salt of this intermediate is particularly effective. acs.org While various acids can be used, phosphoric acid, an inexpensive and achiral reagent, proved to be the most effective counterion. This process of salt formation and crystallization significantly enhances both the chemical and chiral purity of the intermediate before its final use. acs.org The chiral purity of the intermediate was increased from 94% to over 99% after formation of the phosphate salt. acs.org

Table 2: Effect of Acidic Counterions on Intermediate Purity Enhancement

Acid Screened Physical Form Purity Enhancement Noted
Phosphoric acid Crystallized High enhancement of chemical and chiral purity. acs.org
l-Tartaric acid Crystallized Moderate enhancement. acs.org
Succinic acid Liquid No crystallization observed. acs.org
Malic acid Oily Layer No crystallization observed. acs.org

Data derived from screening experiments to find the best counterion for purifying the key amine intermediate. acs.org

Maintaining the correct stereochemistry—the (R)-configuration—is the most critical aspect of the synthesis. The biological activity of related compounds is often dependent on their specific chiral form.

Stereochemical control is primarily achieved by starting with a chirally pure precursor, such as D-serine or its derivatives. derpharmachemica.com It is crucial to ensure that the starting material has 100% chiral purity to prevent the formation of the (S)-enantiomer, which would be a significant impurity. derpharmachemica.com Subsequent reaction steps must be carefully controlled to prevent racemization. europa.eu Purification techniques, such as the intermediate phosphate salt crystallization mentioned previously and repeat crystallization of the final product, are employed to remove any enantiomeric impurities that may form. google.comacs.org The assessment of chiral purity is typically performed using high-performance liquid chromatography (HPLC) with chiral columns.

Scaling the synthesis of this compound from the laboratory to an industrial setting introduces several considerations. The synthetic routes generally remain the same, but the process requires meticulous control over reaction parameters like temperature, pressure, and reagent addition rates to ensure consistency, high yield, and purity.

On a large scale, purification methods must also be scalable and efficient. While laboratory-scale purification might rely on standard column chromatography, industrial production often employs more advanced techniques like preparative HPLC and supercritical fluid chromatography to achieve the high chiral purity required for a pharmaceutical reference standard.

Chemical Reactions and Stability Profiling

The stability of this compound under various conditions is essential for its storage and use as a reference material.

This compound can theoretically undergo oxidation, which involves the addition of oxygen or removal of hydrogen, and reduction, which involves the addition of hydrogen or removal of oxygen. However, forced degradation studies performed on the parent drug, Lacosamide, provide insight into the stability of its core structure. These studies revealed that the Lacosamide molecule is not particularly sensitive to oxidation. europa.eu Remarkable degradation was primarily observed in solutions under strong acidic or alkaline conditions, rather than through oxidation or reduction. europa.eu Given the structural similarity, it can be inferred that this compound possesses a relatively stable backbone with respect to oxidative and reductive conditions.

Table 3: Mentioned Compounds

Compound Name Other Names/Synonyms Molecular Formula
This compound (R)-2-Amino-N-benzyl-3-methoxypropanamide hydrochloride; Lacosamide EP Impurity D C₁₁H₁₇ClN₂O₂
Lacosamide (R)-N-Benzyl-2-acetamido-3-methoxy-propionamide C₁₃H₁₈N₂O₃
N-Boc-D-serine C₈H₁₅NO₅
Benzylamine C₇H₉N
(R)-N-Benzyl-2-N-Boc-amino-3-Hydroxy propanamide (R)-tert-butyl 1-(benzylamino)-3-hydroxy-1-oxopropan-2-ylcarbamate C₁₅H₂₂N₂O₄
(R)-2-amino-N-benzyl-3-methoxypropanamide N-Desacetyl Lacosamide (free base) C₁₁H₁₆N₂O₂
Phosphoric acid H₃PO₄
Isobutyl chloroformate C₅H₉ClO₂
N-methyl morpholine C₅H₁₁NO

Identification and Characterization of Degradation Pathways

N-Desacetyl Lacosamide, chemically known as (R)-2-amino-N-benzyl-3-methoxypropanamide, is a significant degradation product of Lacosamide. tandfonline.com Its formation is primarily a result of the hydrolysis of the acetyl group from the parent molecule, Lacosamide. To understand the stability of Lacosamide and the conditions that lead to the formation of this impurity, forced degradation studies are conducted under various stress conditions as recommended by the International Conference on Harmonization (ICH) guidelines. tandfonline.com

These studies expose Lacosamide to hydrolytic (acidic, alkaline, and neutral), oxidative, thermal, and photolytic stress. tandfonline.com Research indicates that Lacosamide is particularly susceptible to degradation under acidic and alkaline hydrolytic conditions, with moderate sensitivity to neutral hydrolysis. tandfonline.com It remains relatively stable under oxidative, thermal, and photolytic stress. tandfonline.com

Under acidic and alkaline hydrolysis, the primary degradation pathway involves the cleavage of the amide linkage of the acetyl group, yielding N-Desacetyl Lacosamide. tandfonline.com For instance, extensive decomposition has been observed when Lacosamide is subjected to 1 mol/L HCl and 1 mol/L NaOH at elevated temperatures. akjournals.com One study identified two main degradation products under these conditions: (R)-2-amino-N-benzyl-3-methoxypropanamide (DP-I, N-Desacetyl Lacosamide) and another compound, 3-benzyl-2-hydroxy-5-(methoxymethyl)-2-methylimidazolidin-4-one (DP-II). tandfonline.com

Liquid chromatography combined with mass spectrometry techniques, such as LC/TOF-MS and LC-MS/MS, are instrumental in separating and identifying these degradation products. tandfonline.comresearchgate.net These analytical methods help establish the fragmentation patterns of both Lacosamide and its degradants, confirming their structural identities. tandfonline.com The formation of N-Desacetyl Lacosamide is a critical parameter monitored during the quality control of Lacosamide bulk drug and formulations to ensure pharmaceutical purity.

Table 1: Summary of Forced Degradation Studies on Lacosamide

Stress Condition Reagent/Method Outcome Degradation Products Identified Reference
Acidic Hydrolysis 1 mol/L HCl, 100°C, 0.5 h Significant Degradation (R)-2-amino-N-benzyl-3-methoxypropanamide (N-Desacetyl Lacosamide) tandfonline.comakjournals.comresearchgate.net
Alkaline Hydrolysis 1 mol/L NaOH, 100°C, 0.5 h Significant Degradation (R)-2-amino-N-benzyl-3-methoxypropanamide (N-Desacetyl Lacosamide), Compound 3 tandfonline.comakjournals.comresearchgate.net
Oxidative 30% H₂O₂, 100°C, 0.5 h Significant Degradation Multiple products, including N-Desacetyl Lacosamide akjournals.comresearchgate.net
Thermal Dry Heat Stable No significant degradation tandfonline.comresearchgate.net

| Photolytic | Photolysis | Stable | No significant degradation | tandfonline.comresearchgate.net |

Compatibility Studies with Excipient Analogs

The compatibility of an active pharmaceutical ingredient (API) like Lacosamide with various excipients is fundamental to developing a stable and effective dosage form. Studies have surprisingly shown that Lacosamide is compatible with a wide variety of excipients, which allows for considerable flexibility in formulation development. google.comgoogle.comgoogleapis.com This compatibility is maintained across different environmental conditions, such as varying pH values, without significant alteration of the drug's properties or stability. google.comgoogle.com

Compatibility testing is often performed using techniques like Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) to detect potential interactions between the drug and excipients. ijidd.comrjptonline.org For Lacosamide, these studies are crucial because interactions can lead to the formation of impurities, affecting the final product's quality.

In the development of fast-dissolving tablets, Lacosamide was tested for compatibility with various superdisintegrants. FTIR analysis showed no significant interaction between Lacosamide and excipients such as sodium starch glycolate, crospovidone, and croscarmellose sodium. ijidd.com Similarly, compatibility was confirmed with pregelatinized starch and low-density hydroxypropyl cellulose (B213188). ijidd.com For solid oral dosage forms, Lacosamide has been successfully formulated with common excipients including fillers, binders, and lubricants. google.com For example, commercial immediate-release tablets contain microcrystalline cellulose, hydroxypropylcellulose, crospovidone, and magnesium stearate, with stability data confirming compatibility. google.com

The development of polymeric microneedle patches also involved compatibility studies. Lacosamide was formulated with polymers like carboxymethyl cellulose (CMC) and Eudragit S 100 (ES100), with stability studies indicating the formulations were stable for extended periods under various temperature and humidity conditions. researchgate.net

Table 2: Compatibility of Lacosamide with Various Excipients

Excipient Category Excipient Name Compatibility Finding Reference
Disintegrants Crospovidone Compatible google.comijidd.com
Sodium starch glycolate Compatible ijidd.com
Croscarmellose sodium Compatible ijidd.com
Fillers/Binders Microcrystalline cellulose Compatible google.com
Silicified microcrystalline cellulose Compatible google.com
Hydroxypropylcellulose (low substituted) Compatible google.com
Pregelatinized starch Compatible ijidd.com
Lubricants Magnesium stearate Compatible google.com
Polymers Carboxymethyl cellulose (CMC) Compatible researchgate.net

Metabolic Pathways and Biotransformation Studies

Pathways of Lacosamide (B1674222) Metabolism Leading to N-Desacetyl Lacosamide Formation

Lacosamide undergoes biotransformation through several metabolic pathways, one of which leads to the formation of N-Desacetyl Lacosamide, also identified as SPM 6912. fda.govfda.gov While the primary route of metabolism for lacosamide is O-demethylation, yielding the O-desmethyl metabolite (SPM 12809), desacetylation represents another identified pathway. fda.govpharmgkb.org

In vitro studies using human liver microsomes, hepatocytes, and kidney microsomes have shown a low metabolic turnover for lacosamide, with N-Desacetyl Lacosamide (SPM 6912) being found in trace quantities, representing less than 3% of the metabolic products. fda.gov This compound is considered a minor human metabolite and has been primarily detected in urine rather than plasma in human studies. fda.gov Further investigation into the metabolism of N-Desacetyl Lacosamide itself using human liver microsomes revealed that the compound remained mostly unchanged, with only trace amounts of its N-carbamoyl glucuronide (metabolite M6) being formed. europa.eu

Investigation of Cytochrome P450 Enzyme Involvement in Related Compound Metabolism

The metabolism of lacosamide, the parent compound of N-Desacetyl Lacosamide, involves several cytochrome P450 (CYP) enzymes. frontiersin.orgresearchgate.net Specifically, CYP2C19, CYP2C9, and CYP3A4 have been identified as the key enzymes responsible for the biotransformation of lacosamide into its major inactive O-desmethyl metabolite. frontiersin.orgnih.govdrugbank.comwikipedia.org The role of CYP2C19 in this process has been the most extensively studied. nih.gov

While these CYP isoforms are central to the O-demethylation of lacosamide, their direct role in the formation of N-Desacetyl Lacosamide is not as clearly defined. fda.goveuropa.eu In vitro studies have confirmed that lacosamide does not significantly inhibit or induce a wide variety of cytochrome P450 enzymes at therapeutic concentrations. researchgate.netnih.gov However, the metabolism of lacosamide can be influenced by other drugs that induce these enzymes. For instance, co-administration with enzyme-inducing antiepileptic medications can lower lacosamide levels in the blood. researchgate.netjscimedcentral.com Conversely, a pharmacokinetic interaction can occur with CYP2C19 inhibitors. researchgate.net

The table below summarizes the key CYP enzymes involved in the metabolism of the related compound, lacosamide.

Enzyme FamilySpecific IsoformRole in Lacosamide Metabolism
Cytochrome P450CYP2C19 Major enzyme involved in metabolism to O-desmethyl metabolite. frontiersin.orgresearchgate.netnih.govdrugbank.comwikipedia.org
CYP2C9 Involved in metabolism to O-desmethyl metabolite. frontiersin.orgresearchgate.netnih.govdrugbank.comwikipedia.org
CYP3A4 Involved in metabolism to O-desmethyl metabolite. frontiersin.orgresearchgate.netnih.govdrugbank.comwikipedia.org

Detection and Relative Exposure of N-Desacetyl Lacosamide in Preclinical Biological Matrices

N-Desacetyl Lacosamide (SPM 6912) has been detected and quantified in the plasma of animals during preclinical studies. europa.eu Following oral and intravenous administration of lacosamide, measurable levels of the desacetyl derivative were found in mouse and rabbit plasma. fda.gov In studies where plasma concentrations were determined in mice after oral administration of lacosamide for up to 14 days, lacosamide was the major component, followed by the O-desmethyl metabolite (SPM 12809) and then N-Desacetyl Lacosamide (SPM 6912). europa.eu

While N-Desacetyl Lacosamide is a minor metabolite in humans, found in urine but not typically in plasma, its systemic exposure has been characterized in preclinical models. fda.gov The presence of this metabolite in mice was a basis for the qualification of it as a potential impurity in lacosamide formulations. fda.gov

The following table details the preclinical models and biological matrices in which N-Desacetyl Lacosamide has been detected.

Preclinical ModelBiological MatrixCompound DetectedNotes
MousePlasmaN-Desacetyl Lacosamide (SPM 6912)Detected after oral and intravenous administration of lacosamide. fda.goveuropa.eu
RabbitPlasmaN-Desacetyl Lacosamide (SPM 6912)Detected after oral administration of lacosamide. fda.gov
RatUrine, FecesMetabolite profiles compared, but specific mention of N-Desacetyl Lacosamide plasma levels is focused on mice. europa.euMetabolite profiles compared to mouse and dog. europa.eu
DogUrine, FecesMetabolite profiles compared. europa.euMetabolite profiles compared to mouse and rat. europa.eu
In VitroHuman Liver Microsomes, Kidney Microsomes, PlasmaN-Desacetyl Lacosamide (SPM 6912)Found in trace quantities (<3%) after incubation with lacosamide. fda.gov

Pharmacological Characterization: Molecular and Preclinical Dynamics

In Vitro Pharmacodynamic Investigations

Scientific studies on the pharmacodynamics of Lacosamide's metabolites have concluded that O-desmethyl-lacosamide does not possess known pharmacological activity. europa.eunih.gov Therefore, there are no in-vitro investigations detailing its effects on specific biological targets.

Selective Enhancement of Slow Inactivation of Voltage-Gated Sodium Channels

The selective enhancement of slow inactivation of voltage-gated sodium channels is the characteristic mechanism of action of the parent compound, Lacosamide (B1674222). nih.govdrugbank.com This activity has not been attributed to its O-desmethyl metabolite. Research indicates that the therapeutic effects of Lacosamide administration are derived from the parent drug itself, not its metabolites.

Modulation of Collapsin Response Mediator Protein 2 (CRMP-2)

Interaction with CRMP-2 is another identified mechanism of action of Lacosamide, which is believed to contribute to its therapeutic effects. aesnet.orgiu.edu There is no evidence in the reviewed literature to suggest that N-Desacetyl Lacosamide HCl modulates CRMP-2 or has any functional interaction with this protein.

Comparative Activity with Parent Compound Lacosamide

Direct comparisons of activity between this compound and Lacosamide conclude that the metabolite is inactive. drugbank.comnih.gov The anticonvulsant and analgesic properties observed after Lacosamide administration are attributable to the parent compound alone.

Preclinical Pharmacokinetic Profiles

While N-Desacetyl Lacosamide is a significant metabolite in the pharmacokinetic profile of Lacosamide, its own profile is described in the context of being a product of Lacosamide's metabolism and subsequent elimination.

Absorption, Distribution, and Excretion in Animal Models

Following the administration of Lacosamide, N-Desacetyl Lacosamide is formed through metabolism by cytochrome P450 enzymes, primarily CYP2C19, CYP2C9, and CYP3A4. drugbank.com After its formation, the metabolite is primarily eliminated from the body via renal excretion. drugbank.comeuropa.eu Approximately 30% of a dose of Lacosamide is recovered in the urine as the O-desmethyl metabolite. europa.eunih.gov

Comparison of Pharmacokinetic Parameters of N-Desacetyl Lacosamide with Parent Compound in Preclinical Species

The key pharmacokinetic difference lies in their activity. While Lacosamide has a terminal elimination half-life of approximately 13 hours, its O-desmethyl metabolite has a longer half-life, ranging from 15 to 23 hours. drugbank.comnih.gov The plasma concentration of O-desmethyl-lacosamide is about 15% of the parent drug's concentration in plasma. europa.eu

Linearity and Dose Proportionality in Preclinical Systems

Preclinical pharmacokinetic studies have established that lacosamide exhibits a linear and dose-proportional profile. Following oral administration, the compound is absorbed rapidly and completely, with an absolute bioavailability of approximately 100%. nih.govnih.govfda.gov Steady-state plasma concentrations are typically achieved within three days of twice-daily administration. The elimination half-life is approximately 13 hours. nih.govnih.govfda.gov This predictable pharmacokinetic behavior, characterized by low intra- and inter-patient variability, is consistent across different preclinical species and supports its dose-dependent effects observed in efficacy models. nih.govnih.gov

Preclinical Efficacy Studies in Animal Models

This compound has demonstrated significant anticonvulsant effects across a range of well-established rodent models of epilepsy, indicating a broad spectrum of activity.

Maximal Electroshock (MES) Test: This model is used to identify agents effective against generalized tonic-clonic seizures. Lacosamide showed potent, dose-dependent efficacy in both mice and rats in the MES test. nih.govresearchgate.net This suggests an ability to prevent the spread of seizures. nih.gov

6-Hz Psychomotor Seizure Test: Lacosamide is also effective in the 6-Hz seizure model in mice, which is considered a model for treatment-resistant partial seizures. nih.govnih.gov The compound demonstrated a dose-dependent inhibition of seizure activity. nih.gov Studies have shown that lacosamide can completely antagonize the neural activation and brain metabolic manifestations induced by the 6-Hz electrical stimulation, without suppressing normal brain metabolic activity. nih.govbohrium.com

Kindling Model: The kindling model is used to study the development of epilepsy (epileptogenesis) and partial seizures. In the rat hippocampal and amygdala kindling models, lacosamide has been shown to reduce seizure frequency and severity. nih.govactamedicamarisiensis.roresearchgate.net Daily administration during kindling development produced a dose-dependent retardation of the process, suggesting it may have antiepileptogenic potential. nih.gov Combination therapy with perampanel has also been shown to be more effective than monotherapy in reducing seizure progression in the corneal kindling model in mice. nih.gov

Rodent Seizure ModelSpeciesKey Findings
Maximal Electroshock (MES) Mouse, RatEffective in preventing seizure spread, indicating efficacy against generalized tonic-clonic seizures. nih.govnih.gov
6-Hz Psychomotor Seizure MouseDose-dependent anticonvulsant effects; considered a model for therapy-resistant seizures. nih.govnih.govnih.gov
Kindling (Amygdala, Hippocampal, Corneal) Rat, MouseRetards the development of kindling, reduces seizure severity, and may possess antiepileptogenic properties. nih.govnih.govnih.gov
Audiogenic Seizures (Frings mouse) MouseEffective against sound-induced seizures in this genetically susceptible strain. nih.govnih.gov

Beyond its anticonvulsant properties, lacosamide has demonstrated significant antinociceptive (pain-relieving) effects in various preclinical models of pain, suggesting its potential utility in treating different pain states.

Neuropathic Pain: In animal models of neuropathic pain, such as those induced by chemotherapy (e.g., vincristine) or in models of diabetic neuropathy, lacosamide has been shown to effectively reduce pain behaviors. nih.govnih.govnih.govnih.govresearchgate.net It has been observed to attenuate thermal and tactile allodynia as well as mechanical hyperalgesia. nih.govresearchgate.net

Inflammatory Pain: The compound's efficacy extends to models of inflammatory pain. In the formalin test, carrageenan-induced hyperalgesia, and adjuvant-induced arthritis models in rodents, lacosamide dose-dependently attenuated pain responses, including mechanical and thermal hyperalgesia. researchgate.netnih.gov

Cancer Pain: In a rat model of bone cancer pain, lacosamide was effective in inhibiting tactile allodynia and thermal hyperalgesia. nih.gov

Experimental Pain ModelKey Findings
Chemotherapy-Induced Neuropathic Pain (Vincristine) Attenuated thermal allodynia, tactile allodynia, and mechanical hyperalgesia. nih.govresearchgate.net
Bone Cancer Pain Inhibited tactile allodynia and thermal hyperalgesia. nih.gov
Inflammatory Pain (Carrageenan, Formalin, Adjuvant-Induced Arthritis) Dose-dependently reduced mechanical and thermal hyperalgesia and licking response. nih.gov

Preclinical studies using isobolographic analysis have extensively evaluated the interaction of lacosamide with other antiepileptic drugs (AEDs), revealing predominantly synergistic or additive effects. These findings are crucial for its potential use in combination therapy.

Synergistic Interactions: In the 6-Hz seizure model in mice, combinations of lacosamide with carbamazepine, lamotrigine, topiramate, gabapentin, and levetiracetam were found to be synergistic. nih.govresearchgate.net In the MES model, synergistic interactions were observed for lacosamide in combination with pregabalin and topiramate, as well as with pregabalin and oxcarbazepine. nih.govresearchgate.net

Additive Interactions: Other combinations, such as with valproate and phenytoin in the 6-Hz model, displayed additive effects with a tendency toward synergism. nih.gov A three-drug combination of lacosamide, phenobarbital, and valproate also resulted in an additive interaction in the tonic-clonic seizure model. doaj.orgresearchgate.net

Notably, these beneficial interactions were often achieved without a corresponding increase in motor impairment in preclinical tests. nih.govresearchgate.net However, some combinations, such as with lamotrigine and valproate in the MES test, have shown antagonistic interactions. researchgate.netcncb.ac.cn

Co-administered AgentSeizure ModelType of Interaction
Carbamazepine 6-HzSynergistic nih.govresearchgate.net
Lamotrigine 6-HzSynergistic nih.govresearchgate.net
Topiramate 6-HzSynergistic nih.govresearchgate.net
Gabapentin 6-HzSynergistic nih.gov
Levetiracetam 6-HzSynergistic nih.govnih.govresearchgate.net
Valproate 6-HzAdditive nih.gov
Phenytoin 6-HzAdditive nih.gov
Pregabalin + Topiramate MESSynergistic nih.govresearchgate.net
Pregabalin + Oxcarbazepine MESSynergistic nih.govresearchgate.net
Phenobarbital + Valproate MESAdditive doaj.orgresearchgate.net
Lamotrigine + Valproate MESAntagonistic researchgate.netcncb.ac.cn

Analytical Chemistry and Quality Control Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone of analytical procedures for N-Desacetyl Lacosamide (B1674222) HCl, offering high-resolution separation and sensitive detection.

High-Performance Liquid Chromatography (HPLC) Methods for Detection and Purity

High-Performance Liquid Chromatography (HPLC) is a principal technique for the detection and purity assessment of N-Desacetyl Lacosamide HCl and other related impurities in Lacosamide. Various reversed-phase (RP-HPLC) methods have been developed and validated for this purpose. scholarsresearchlibrary.comresearchgate.netnih.govoup.com These methods are crucial for separating the active pharmaceutical ingredient (API) from its impurities, ensuring the quality of the bulk drug and its formulations. researchgate.net

A common approach involves using a C18 or C8 column with a mobile phase typically consisting of a phosphate (B84403) buffer and a polar organic solvent like acetonitrile (B52724). scholarsresearchlibrary.comresearchgate.netoup.com For instance, one method utilizes a Waters Symmetry C8 column with a gradient elution of a buffer and acetonitrile mixture, with detection at 210 nm. scholarsresearchlibrary.com Another validated method employs a C18 column with a mobile phase of phosphate buffer (pH 4.0) and acetonitrile in a 40:60 v/v ratio, achieving a retention time for Lacosamide of 2.7 minutes. nih.govoup.com The selection of the stationary phase and mobile phase composition is critical for achieving optimal separation and symmetric peak shapes. scholarsresearchlibrary.com

The development of these HPLC methods often follows International Council for Harmonisation (ICH) guidelines, ensuring they are stability-indicating. researchgate.net This means the method can effectively separate the drug from its degradation products. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) are performed to confirm the method's specificity. scholarsresearchlibrary.comnih.govnih.gov

The table below summarizes the conditions for a representative RP-HPLC method:

ParameterCondition
Column Waters Symmetry C8 (250 x 4.6mm, 5µ) scholarsresearchlibrary.com
Mobile Phase Gradient of Buffer and Acetonitrile scholarsresearchlibrary.com
Flow Rate 1.2 mL/minute scholarsresearchlibrary.com
Detection UV at 210 nm scholarsresearchlibrary.com
Injection Volume 10 µL scholarsresearchlibrary.com

Mass Spectrometry (MS) Applications in Structural Characterization and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural characterization and quantification of N-Desacetyl Lacosamide and other impurities. akjournals.comontosight.ai Techniques such as LC-QqLIT-MS (liquid chromatography hybrid triple quadrupole linear ion trap mass spectrometry) and LC-IT/TOF-MS (liquid chromatography hybrid ion trap/time-of-flight mass spectrometry) have been employed to identify and characterize degradation products of Lacosamide formed under stress conditions. akjournals.com

In one study, forced degradation of Lacosamide under acidic, alkaline, oxidative, dry heat, and photolytic conditions led to the identification of seven degradation products. akjournals.com One of these was identified as 2-amino-N-benzyl-3-methoxypropanamide (N-Desacetyl Lacosamide), with a measured m/z of 209.1280. akjournals.com High-resolution mass spectrometry provides accurate mass data, which, combined with fragmentation patterns from tandem mass spectrometry (MS/MS), allows for the confident elucidation of impurity structures. nih.govakjournals.com

For quantification, LC-MS/MS methods offer high sensitivity and selectivity, making them suitable for determining trace levels of impurities in complex matrices like human plasma. frontiersin.org These methods often involve a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) mode. frontiersin.orgresearchgate.net A validated UPLC-MS/MS method for the simultaneous quantification of lacosamide and its metabolite O-Desmethyl-lacosamide in rat plasma has been developed, demonstrating the power of this technique for pharmacokinetic studies. frontiersin.org

Chiral Chromatography for Enantiomeric Purity Assessment

Since Lacosamide is a single (R)-enantiomer, ensuring its enantiomeric purity is a critical quality control parameter. windows.neteuropa.eu The (S)-enantiomer is considered an impurity. windows.net Chiral chromatography, specifically chiral HPLC, is the method of choice for separating and quantifying the enantiomers of Lacosamide and its related compounds. windows.netrasayanjournal.co.in

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose (B213188), are widely used due to their excellent chiral recognition capabilities. mdpi.com A method compliant with the European Pharmacopoeia (Ph. Eur.) Monograph 2992 utilizes a Lux Amylose-1 column to separate Lacosamide from its (S)-enantiomer (Impurity A). windows.net This method achieves a resolution significantly greater than the required minimum, demonstrating its effectiveness. windows.net

Another approach involves nano-liquid chromatography (nano-LC) with a lab-packed amylose tris(3,5-dimethylphenylcarbamate) CSP, which successfully separated the enantiomers of lacosamide in under 8 minutes with a resolution of 1.6. mdpi.com The development of such methods is crucial for guaranteeing the absence of the undesired enantiomer, with detection limits often needing to meet the ICH requirement of 0.1% for enantiomeric impurities. mdpi.com

The table below details a chiral HPLC method for enantiomeric purity assessment:

ParameterCondition
Column Lux® 5 µm Amylose-1 (150 x 4.6 mm) windows.net
Mobile Phase Water, 2-Propanol, Heptane (3:100:900, v/v/v) windows.net
Flow Rate 1.0 mL/min windows.net
Detection UV at 215 nm windows.net
Column Temperature 25 °C windows.net
Injection Volume 20 µL windows.net

Spectrophotometric Methods for Determination

UV-Visible spectrophotometry offers a simpler and more cost-effective method for the determination of Lacosamide and its impurities, including N-Desacetyl Lacosamide, in bulk and pharmaceutical dosage forms. researchgate.netpharmaresearchlibrary.org These methods are often used for routine quality control analysis.

A validated UV spectrophotometric method for Lacosamide involves using a mixture of methanol (B129727) and water as the solvent and measuring the absorbance at a specific wavelength. researchgate.net For instance, one method determined the maximum absorbance for Lacosamide to be at 257 nm, with linearity observed in the concentration range of 400-600 μg/ml. researchgate.net Another method utilized a wavelength of 210 nm for densitometric analysis. researchgate.net The choice of wavelength is critical and is often determined by scanning the UV spectrum of the compound to find the wavelength of maximum absorption (λmax). ajpaonline.com

First-order derivative spectrophotometry can also be employed to enhance the specificity of the method by resolving overlapping spectra of the API and its impurities. pharmaresearchlibrary.org The validation of these spectrophotometric methods is carried out according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and robustness. researchgate.netpharmaresearchlibrary.org

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods (SIAMs) is a regulatory requirement to ensure that the analytical procedure can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients. researchgate.netrasayanjournal.co.inderpharmachemica.com For this compound, which is a known impurity and potential degradant of Lacosamide, having a validated SIAM is crucial. akjournals.com

The development process involves subjecting the drug substance to forced degradation under various stress conditions as prescribed by the ICH, including acid and base hydrolysis, oxidation, heat, and photolysis. nih.govakjournals.comakjournals.com This helps to generate the potential degradation products that could form during the shelf life of the drug product. researchgate.net

RP-HPLC is the most common technique for developing SIAMs for Lacosamide and its impurities. researchgate.netrasayanjournal.co.in The goal is to achieve adequate separation between the main peak of Lacosamide and the peaks of all impurities and degradation products. scholarsresearchlibrary.comresearchgate.net For example, a study on the forced degradation of Lacosamide found that it was particularly labile under acidic and basic hydrolytic conditions. nih.gov The developed HPLC method was able to separate the seven degradation products formed. nih.gov

The validation of the SIAM confirms its ability to provide a reliable assessment of drug stability. The peak purity of the drug is often assessed using a photodiode array (PDA) detector to ensure that the analyte peak is not co-eluting with any degradants. scholarsresearchlibrary.com

Validation of Analytical Methods: Precision, Accuracy, Robustness, Sensitivity, Linearity, Limit of Detection, and Limit of Quantitation

The validation of analytical methods used for the determination of this compound is performed in accordance with ICH guidelines to ensure the reliability of the results. mdpi.comresearchgate.net This comprehensive validation process encompasses several key parameters:

Precision: This assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). For methods determining related substances, the precision is often required to be below a certain percentage, for instance, 5.0% RSD. researchgate.netrasayanjournal.co.in

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is spiked into the sample matrix. Recoveries are typically expected to be within a range of 98-102%. rasayanjournal.co.in

Robustness: This is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Variations can include changes in flow rate, mobile phase composition, and column temperature. derpharmachemica.com

Sensitivity: This is demonstrated by the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is often established at a signal-to-noise ratio of about 3. rasayanjournal.co.in

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It is typically established at a signal-to-noise ratio of about 10. rasayanjournal.co.in

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is demonstrated by a linear regression analysis of the calibration curve, with a high correlation coefficient (r²) being indicative of good linearity. researchgate.netrasayanjournal.co.in

The table below presents typical validation parameters for an HPLC method for Lacosamide and its impurities:

Validation ParameterTypical Acceptance Criteria
Precision (%RSD) < 5.0% for related substances researchgate.netrasayanjournal.co.in
Accuracy (% Recovery) 99.1% to 101.1% at LOQ level rasayanjournal.co.in
Linearity (Correlation Coefficient, r²) ≥ 0.999 researchgate.net
LOD (μg/mL) 0.0104 to 0.0214 rasayanjournal.co.in
LOQ (μg/mL) 0.0312 to 0.0642 rasayanjournal.co.in

Future Research Directions and Translational Perspectives in Preclinical Development

Further Elucidation of Undefined Pharmacological Activities of the Metabolite

N-Desacetyl Lacosamide (B1674222) HCl is a significant metabolite of the antiepileptic drug Lacosamide. While Lacosamide's primary mechanism involves the selective enhancement of slow inactivation of voltage-gated sodium channels, the pharmacological profile of its N-desacetyl metabolite is not as well-defined. nih.goveuropa.eu It is known that the major O-desmethyl metabolite of lacosamide is pharmacologically inactive. drugbank.comeuropa.eueuropa.eu However, the activity of N-Desacetyl Lacosamide HCl remains an area of active investigation. Due to structural modifications, it is presumed to have reduced efficacy compared to the parent compound.

Advanced Structural Elucidation Techniques for Metabolites and Impurities

The precise identification and characterization of metabolites and impurities are critical in pharmaceutical development to ensure safety and efficacy. ijsr.netresearchgate.net Advanced analytical techniques are indispensable for this purpose, providing detailed structural information. researchgate.netnih.gov

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for impurity profiling due to its high sensitivity and specificity. researchgate.netsterlingpharmasolutions.com High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of unknown compounds. sterlingpharmasolutions.comamericanpharmaceuticalreview.com Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural elucidation. researchgate.netthermofisher.com Combining liquid chromatography (LC) with MS (LC-MS) allows for the separation of complex mixtures before detection, making it a cornerstone technique in metabolite and impurity analysis. resolvemass.caijpsonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an unparalleled technique for providing detailed insights into molecular structures. frontiersin.orgfepbl.com It offers a wealth of information about the chemical environment, connectivity, and configuration of atoms within a molecule. frontiersin.orgunl.edu Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are particularly valuable for establishing the complete structure of metabolites and impurities. nih.gov While MS can sometimes lead to ambiguous structural assignments, NMR provides definitive identification. hyphadiscovery.com

Hyphenated Techniques: The combination of separation techniques with spectroscopic methods, known as hyphenated techniques, has revolutionized impurity profiling. ijfmr.comajpaonline.comajrconline.org Techniques like LC-MS/MS and LC-NMR are routinely used for the structural elucidation of impurities. nih.govijpsonline.com These integrated approaches leverage the separation power of chromatography with the detailed structural information provided by MS and NMR. ajpaonline.comrroij.com

Table 1: Advanced Techniques for Structural Elucidation

TechniqueApplication in Metabolite/Impurity AnalysisKey Advantages
High-Resolution Mass Spectrometry (HRMS) Provides accurate mass measurements to determine elemental composition. sterlingpharmasolutions.comamericanpharmaceuticalreview.comHigh sensitivity and specificity. sterlingpharmasolutions.com
Tandem Mass Spectrometry (MS/MS) Generates fragmentation patterns for structural elucidation. researchgate.netthermofisher.comProvides detailed structural information. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Offers definitive structural identification and stereochemical analysis. frontiersin.orghyphadiscovery.comUnambiguous structure determination. frontiersin.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates complex mixtures prior to mass analysis. resolvemass.caijpsonline.comHigh-throughput analysis of complex samples. resolvemass.ca
Liquid Chromatography-NMR (LC-NMR) Combines separation with detailed structural analysis. ijpsonline.comijfmr.comDirect correlation of chromatographic peaks with NMR spectra. ijpsonline.com

Development of Novel Analytical Platforms for Comprehensive Metabolite and Impurity Profiling

The complexity of biological samples and the low levels at which metabolites and impurities are often present necessitate the development of novel and more powerful analytical platforms. americanpharmaceuticalreview.com The goal is to achieve faster, more comprehensive, and more sensitive analysis. researchgate.net

Integrated Analytical Workflows: Modern approaches focus on integrating multiple analytical technologies to gain a more complete picture of the metabolome and impurity profiles. frontiersin.org This includes combining different chromatographic methods with various mass spectrometry and NMR techniques. biomedres.us For instance, the use of both collision-induced dissociation (CID) and electron-activated dissociation (EAD) in mass spectrometry can provide complementary fragmentation information, enhancing structural elucidation. wiley.com

High-Throughput and Automated Platforms: Web-based platforms and automated data processing pipelines are being developed to handle the large datasets generated in metabolomics and impurity profiling. zhaolab.orgacs.org These platforms facilitate feature detection, alignment, statistical analysis, and annotation, streamlining the entire workflow from raw data to identified compounds. acs.org

Advanced Separation Techniques: Beyond traditional HPLC, newer separation technologies are being employed. These include Ultra-High-Performance Liquid Chromatography (UHPLC) for higher resolution and faster separations, and Capillary Electrophoresis (CE) for the analysis of polar and charged compounds. biomedres.usnih.gov

Table 2: Novel Analytical Platforms and Their Contributions

Platform/TechniqueDescriptionImpact on Profiling
Integrated MS/NMR Platforms Combination of mass spectrometry and NMR spectroscopy for complementary data. frontiersin.orgProvides both sensitive detection (MS) and definitive structural information (NMR). frontiersin.org
Multi-Dissociation MS Techniques (CID/EAD) Utilization of different fragmentation methods to generate more comprehensive structural data. wiley.comEnhances the confidence in metabolite and impurity identification. wiley.com
Automated Data Processing Pipelines Software and web-based tools for automated analysis of large analytical datasets. zhaolab.orgacs.orgIncreases throughput and reduces the complexity of data analysis. acs.org
Ultra-High-Performance Liquid Chromatography (UHPLC) Chromatographic technique using smaller particle sizes for improved separation efficiency. nih.govAllows for the resolution of a greater number of metabolites and impurities in a shorter time. nih.gov
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Combination of capillary electrophoresis with mass spectrometry for the analysis of charged molecules. rroij.comOffers a powerful tool for profiling polar and charged metabolites and impurities. rroij.com

Q & A

Basic Research Questions

Q. What are the key considerations for designing reproducible synthesis protocols for N-Desacetyl Lacosamide HCl?

  • Methodological Answer : Synthesis protocols must prioritize stereochemical control, as the compound’s activity may depend on its chiral configuration. Use chiral glycine enolate equivalents or stereospecific routes (e.g., (2R)-configured intermediates) to ensure enantiomeric purity . Document reaction conditions (temperature, solvent, catalysts) in detail to enable replication. Validate purity via HPLC with chiral columns and compare retention times to standards .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

  • Methodological Answer : Employ UPLC/MS/MS with optimized ionization settings (e.g., ESI+ mode) and internal standards (e.g., deuterated analogs). Validate linearity (1–100 ng/mL range), precision (CV <15%), and recovery rates (>80%) using spiked plasma or breast milk samples. Cross-validate with independent techniques like NMR or capillary electrophoresis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coats, goggles) and work in fume hoods to avoid inhalation or skin contact. Store in airtight containers at controlled temperatures (2–8°C). Reference SDS guidelines for spill management: neutralize acidic residues with bicarbonate, collect waste in labeled hazardous containers, and dispose via certified facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across preclinical studies of this compound?

  • Methodological Answer : Perform meta-analysis to identify variables such as animal models (e.g., MIA-induced osteoarthritis vs. neuropathic pain models), dosing regimens, or endpoint measurements. Use ANOVA with post hoc tests (e.g., Dunnett’s) to compare efficacy against controls (e.g., morphine, diclofenac) and adjust for batch effects or inter-lab variability .

Q. What strategies optimize the detection of this compound metabolites in pharmacokinetic studies?

  • Methodological Answer : Combine in vitro microsomal assays (e.g., human liver microsomes) with high-resolution mass spectrometry (HRMS). Monitor phase I metabolites (oxidation, hydrolysis) and phase II conjugates (glucuronidation). Use stable isotope tracing to distinguish endogenous compounds from metabolites .

Q. How should researchers address challenges in chiral separation during purity assessment of this compound?

  • Methodological Answer : Implement chiral stationary phases (e.g., amylose- or cellulose-based columns) in HPLC. Optimize mobile phase composition (e.g., hexane:isopropanol gradients) and column temperature. Validate separation efficiency via enantiomeric excess (ee) calculations and compare to synthetic intermediates’ ee values .

Q. What experimental designs are recommended for evaluating drug-drug interactions involving this compound?

  • Methodological Answer : Use CYP450 inhibition/induction assays (e.g., CYP3A4, CYP2C19) in human hepatocytes. Pair with physiologically based pharmacokinetic (PBPK) modeling to predict clinical interactions. Validate findings in co-administration studies with probe substrates (e.g., midazolam for CYP3A4) .

Data Presentation and Reproducibility

Q. How to structure a research paper on this compound to meet journal standards for reproducibility?

  • Methodological Answer : Follow IMRaD format:

  • Methods : Specify synthesis steps, equipment (e.g., UPLC model), and statistical software (e.g., GraphPad Prism).
  • Results : Include raw data tables (e.g., IC50 values, ee percentages) and minimized figures. Use supplementary materials for large datasets (e.g., metabolomics profiles) .

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate EC50/ED50 with 95% confidence intervals. Report R² values and use F-tests to compare model fits across experimental groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.